(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and an aldehyde.
Introduction of the chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Formation of the cyano group: This can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Attachment of the methoxypropyl group: This step involves an alkylation reaction where the cyano intermediate reacts with a methoxypropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The pyrido[1,2-a]pyrimidin-4-one core is known for its therapeutic potential, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A semi-flexible linker used in PROTAC development.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A pharmaceutical impurity standard related to aciclovir.
Uniqueness
The uniqueness of (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide lies in its combination of functional groups and the pyrido[1,2-a]pyrimidin-4-one core, which imparts specific biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C23H21ClN4O4 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
(E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
InChI |
InChI=1S/C23H21ClN4O4/c1-15-7-5-11-28-20(15)27-22(32-19-9-4-3-8-18(19)24)17(23(28)30)13-16(14-25)21(29)26-10-6-12-31-2/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H,26,29)/b16-13+ |
InChI Key |
OYEPMBQLRPBJOC-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCCOC)OC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCCOC)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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